5-Bromo-3-isoxazolemethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

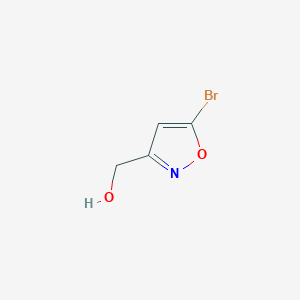

5-Bromo-3-isoxazolemethanol (IUPAC name: (3-Bromoisoxazol-5-yl)methanol) is a brominated isoxazole derivative with the molecular formula C₄H₄BrNO₂ and a molecular weight of 177.99 g/mol . The compound features an isoxazole ring substituted with a bromine atom at position 3 and a hydroxymethyl group at position 5. Its SMILES notation is C1=C(ON=C1CO)Br, and its InChIKey is MEVWPRDNLPDOEA-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 130.0–136.2 Ų, suggesting moderate molecular size and polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isoxazolemethanol typically involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method allows for the selective formation of substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isoxazolemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 5-Bromo-3-isoxazolecarboxylic acid.

Reduction: 3-Isoxazolemethanol.

Substitution: 5-Amino-3-isoxazolemethanol or 5-Thio-3-isoxazolemethanol.

Scientific Research Applications

5-Bromo-3-isoxazolemethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isoxazolemethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in pancreatic ductal adenocarcinoma (PDAC) cells . This inhibition disrupts the glycolytic pathway, leading to reduced energy production and cell viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Bromo-5-(hydroxymethyl)isoxazoline (CAS 110164-84-6)

- Molecular Formula: C₄H₆BrNO₂ (vs. C₄H₄BrNO₂ for the parent compound) .

- Key Difference : The isoxazole ring is partially saturated (isoxazoline), introducing two additional hydrogens.

- Reactivity: The saturated ring is less prone to electrophilic substitution but may undergo ring-opening reactions more readily. Solubility: Increased hydrogen bonding due to the hydroxymethyl group may improve aqueous solubility compared to the unsaturated analog.

5-Bromo-3-(3-bromophenyl)isoxazole (CAS 51726-03-5)

- Molecular Formula: C₉H₅Br₂NO (vs. C₄H₄BrNO₂) .

- Key Difference : A bulky 3-bromophenyl group replaces the hydroxymethyl substituent.

- Implications :

- Lipophilicity : The bromophenyl group increases logP, enhancing membrane permeability but reducing water solubility.

- Electronic Effects : The electron-withdrawing bromine on the phenyl ring may deactivate the isoxazole toward electrophilic attack.

- Applications : Likely used as a building block in agrochemicals or pharmaceuticals due to its steric bulk and halogenated motifs.

Other Substituted Isoxazolemethanols

lists related compounds such as 2,5-dimethyl-2,5-hexanediol and tetramethylethylenediamine, which lack bromine or isoxazole rings.

Comparative Data Table

Biological Activity

5-Bromo-3-isoxazolemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a bromine atom at the 5-position and a hydroxymethyl group at the 3-position of the isoxazole ring, this compound has been studied for its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C6H6BrN2O

- Molecular Weight : Approximately 190.99 g/mol

- Structure : The isoxazole ring structure allows for diverse functional group interactions, making it a valuable compound in organic synthesis and drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may lead to the inhibition or modulation of certain enzymes or receptors, resulting in various biological effects such as antimicrobial and antifungal activities. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit microbial enzymes, contributing to its antimicrobial properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. Comparative studies with related isoxazole compounds have highlighted its superior efficacy in certain cases.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens. The mechanism appears to involve disruption of fungal cell wall synthesis or function, although detailed mechanisms remain to be elucidated.

Case Studies

- Study on Antimicrobial Efficacy : A study published in RSC Advances evaluated the antimicrobial effects of several isoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, establishing it as a promising candidate for further development .

- Fungal Inhibition Assays : Another research effort focused on assessing the antifungal properties of this compound against Candida species. The findings showed that it inhibited fungal growth effectively, with minimum inhibitory concentrations comparable to established antifungal agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromoisoxazole | Bromine at position 5 | Exhibits antimicrobial activity |

| 3-Methylisoxazole | Methyl group at position 3 | Known for anti-inflammatory properties |

| 5-Nitroisoxazole | Nitro group at position 5 | Displays significant antibacterial effects |

| This compound | Bromine at position 5, hydroxymethyl at position 3 | Potential use in drug development |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-3-isoxazolemethanol with high purity?

- Methodological Answer : Synthesis typically involves regioselective bromination of the isoxazole ring. Key steps include:

- Reagent Selection : Use brominating agents (e.g., NBS or Br₂ in controlled conditions) to minimize side reactions.

- Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., chloroform/methanol mixtures) ensures purity, as demonstrated in analogous brominated isoxazole syntheses .

- Monitoring : TLC or HPLC to track reaction progress and confirm absence of by-products (e.g., di-brominated derivatives) .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for the hydroxyl (-OH) proton (~1–5 ppm, broad) and isoxazole protons (aromatic region, ~6–8 ppm). Coupling patterns indicate substituent positions .

- ¹³C NMR : Signals for the brominated carbon (~90–100 ppm) and isoxazole carbons (100–160 ppm) .

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z ~180 (C₄H₆BrNO₂) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the molecular formula .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing bromine into the isoxazole ring while minimizing side products?

- Methodological Answer :

- Mechanistic Insights : Electrophilic bromination favors the 5-position due to the electron-withdrawing effect of the isoxazole oxygen. DFT calculations can predict regioselectivity .

- Catalytic Systems : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance reaction efficiency by stabilizing transition states, as shown in analogous brominations .

- Temperature Control : Low temperatures (0–25°C) reduce radical pathways that lead to di-substitution .

Q. What strategies can resolve discrepancies in reported spectral data for brominated isoxazole derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-Bromo-3-methylbenzo[d]isoxazole) to identify solvent-induced shifts .

- Isotopic Analysis : Use high-resolution MS to distinguish between molecular ions and adducts (e.g., sodium or potassium adducts) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .

Q. How does the steric and electronic environment of this compound influence its reactivity in subsequent chemical modifications?

- Methodological Answer :

- Electronic Effects : The bromine atom acts as a strong electron-withdrawing group, activating the 3-hydroxymethyl group for nucleophilic substitution (e.g., oxidation to carboxylic acids) .

- Steric Considerations : The isoxazole ring’s planarity facilitates π-π interactions in coordination chemistry, as seen in metal-catalyzed cross-coupling reactions .

- Computational Modeling : DFT studies (e.g., HOMO-LUMO analysis) predict reactivity at specific sites, guiding derivatization strategies .

Properties

CAS No. |

1446408-51-0 |

|---|---|

Molecular Formula |

C4H4BrNO2 |

Molecular Weight |

177.98 g/mol |

IUPAC Name |

(5-bromo-1,2-oxazol-3-yl)methanol |

InChI |

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)6-8-4/h1,7H,2H2 |

InChI Key |

MEVWPRDNLPDOEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1CO)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.